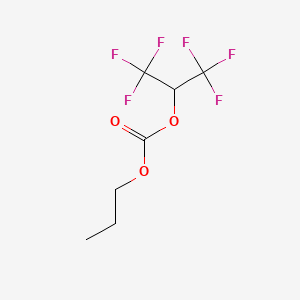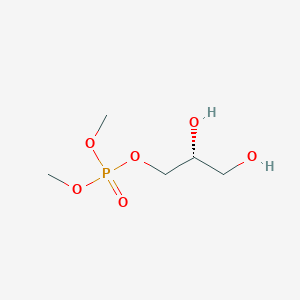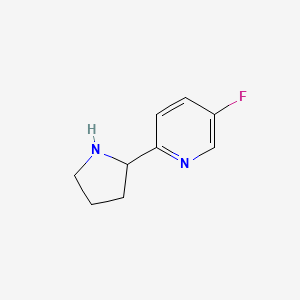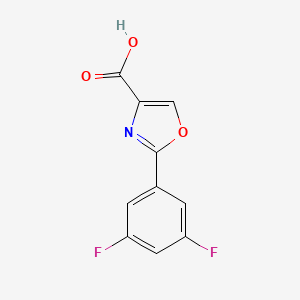
Hexafluoroisopropyl propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroisopropyl propyl carbonate is a fluorinated organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of hexafluoroisopropyl groups, which impart significant stability and reactivity to the molecule. This compound is often used in specialized chemical syntheses and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl propyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with propyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Reaction Scheme:
Hexafluoroisopropanol+Propyl chloroformate→Hexafluoroisopropyl propyl carbonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Hexafluoroisopropyl propyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonates and carboxylic acids, while reduction can produce alcohols and hydrocarbons.
Scientific Research Applications
Hexafluoroisopropyl propyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a protecting group for alcohols.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a labeling reagent for biomolecules.
Medicine: this compound is explored for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: It is employed in the production of specialty polymers, coatings, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism by which hexafluoroisopropyl propyl carbonate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The hexafluoroisopropyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions often involve the formation of strong bonds with nucleophiles and electrophiles, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Hexafluoroisopropyl propyl carbonate can be compared with other fluorinated carbonates such as:
- Hexafluoroisopropyl methyl carbonate
- Hexafluoroisopropyl ethyl carbonate
- Hexafluoroisopropyl butyl carbonate
Uniqueness
This compound is unique due to its specific combination of hexafluoroisopropyl and propyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for innovative solutions in chemistry, biology, medicine, and industrial processes.
Properties
Molecular Formula |
C7H8F6O3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl propyl carbonate |
InChI |
InChI=1S/C7H8F6O3/c1-2-3-15-5(14)16-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 |
InChI Key |
BJYHAPJCDZWQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)


![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)





![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
